molecular formula C5H8O2 B1347293 1-(2-methyloxiran-2-yl)ethan-1-one CAS No. 4587-00-2

1-(2-methyloxiran-2-yl)ethan-1-one

Cat. No.: B1347293
CAS No.: 4587-00-2
M. Wt: 100.12 g/mol
InChI Key: MQUWXOWAAZHBSG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring and a ketone functional group. It has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-methyloxiran-2-yl)ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of acetone with ethylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired outcome .

Chemical Reactions Analysis

1-(2-methyloxiran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 1-(2-methyloxiran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological effects, including its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(2-methyloxiran-2-yl)ethan-1-one can be compared with other similar compounds, such as:

    Ethyl glycidate: Similar in structure but with an ethyl group instead of a methyl group.

    Propylene oxide: Contains an oxirane ring but lacks the ketone functional group.

    Acetone: Contains a ketone group but lacks the oxirane ring.

The uniqueness of this compound lies in its combination of an oxirane ring and a ketone group, which imparts distinct chemical reactivity and biological properties .

Properties

IUPAC Name

1-(2-methyloxiran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUWXOWAAZHBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288211
Record name 1-(2-methyloxiran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4587-00-2
Record name 4587-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methyloxiran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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